1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary Chemical Abstracts Service registry number for this compound is 200956-59-8, providing unambiguous identification in chemical databases and literature. The molecular formula is established as C₁₁H₁₂BrNO₂, indicating a molecular weight of 270.12 grams per mole.
Alternative systematic names found in chemical databases include "1-(3-Bromobenzyl)azetidine-3-carboxylic acid," which represents a simplified naming convention that emphasizes the benzyl linkage to the azetidine ring. The compound is also referenced under various catalog identifiers across chemical suppliers, including molecular descriptor language numbers such as MFCD31760237. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as O=C(C1CN(CC2=CC=CC(Br)=C2)C1)O, which precisely defines the connectivity pattern of all atoms within the molecule.
The systematic identification extends to include European Community numbers and various proprietary database identifiers that facilitate chemical inventory management and regulatory compliance. These multiple identification systems ensure comprehensive cataloging across different chemical information platforms and support accurate chemical communication in research and commercial applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the four-membered azetidine ring, which adopts a non-planar conformation due to ring strain inherent in small cyclic systems. The azetidine ring exhibits significant ring puckering, with the nitrogen atom and one carbon atom typically displaced from the plane formed by the remaining two carbon atoms. This puckering reduces angle strain while maintaining the integrity of the heterocyclic framework.
The carboxylic acid group attached to the 3-position of the azetidine ring introduces additional conformational considerations through its planar geometry and potential for intramolecular hydrogen bonding interactions. The carboxyl functionality can exist in different rotational conformations relative to the azetidine ring, with energy barriers associated with rotation around the carbon-carbon bond connecting these moieties. These conformational preferences significantly influence the compound's overall three-dimensional structure and may affect its reactivity patterns.
The 3-bromophenylmethyl substituent attached to the nitrogen atom adds considerable conformational complexity to the molecular system. The methylene bridge connecting the azetidine nitrogen to the brominated aromatic ring provides rotational freedom, allowing multiple conformational states. The bromine atom positioned at the meta position of the benzene ring introduces both steric and electronic effects that influence the preferred conformations of this substituent. The aromatic ring can adopt various orientations relative to the azetidine ring system, with energy minima corresponding to conformations that minimize steric interactions while maximizing stabilizing electronic effects.
Crystallographic Studies and X-ray Diffraction Data
While specific crystallographic data for this compound was not identified in the available literature, related azetidine carboxylic acid compounds have been subjected to detailed crystallographic analysis that provides insight into the structural characteristics of this compound class. Crystallographic studies of 3-azetidinecarboxylic acid and related derivatives have revealed fundamental aspects of azetidine ring geometry and packing arrangements that are likely applicable to bromophenyl-substituted analogs.
The crystal structures of azetidine carboxylic acids typically demonstrate significant hydrogen bonding networks formed through carboxyl group interactions. These intermolecular hydrogen bonds often result in extended supramolecular architectures that stabilize the crystal lattice and influence the compound's physical properties. The presence of the brominated aromatic substituent in this compound would be expected to introduce additional intermolecular interactions, including halogen bonding and aromatic stacking interactions.
Powder diffraction studies of related azetidine carboxylic acids have successfully determined molecular conformations and packing arrangements using synchrotron radiation sources. These studies have revealed the asymmetric nature of azetidine rings and the role of hydrogen bonding in determining crystal structures. The methodology employed in these investigations provides a framework for future crystallographic characterization of bromophenyl-substituted azetidine carboxylic acids.
The expected crystallographic parameters for this compound would likely include a low-symmetry space group due to the asymmetric substitution pattern and the presence of chiral centers within the molecule. The unit cell dimensions would be influenced by the extended molecular structure resulting from the bromophenylmethyl substituent, potentially leading to larger unit cell volumes compared to simpler azetidine carboxylic acids.
Comparative Analysis of Bromophenyl-Substituted Azetidine Isomers
The comparative analysis of bromophenyl-substituted azetidine isomers reveals significant structural variations based on the position of bromine substitution on the aromatic ring. Three primary isomers exist: the 2-bromophenyl derivative (1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid), the 3-bromophenyl derivative (the subject compound), and the 4-bromophenyl derivative (1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid).
The 2-bromophenyl isomer, with Chemical Abstracts Service number 1339510-66-5, exhibits unique conformational properties due to the ortho position of the bromine atom. This positioning creates potential steric interactions between the bromine atom and the methylene bridge connecting to the azetidine nitrogen, which may restrict conformational freedom and influence the compound's overall geometry. The molecular weight remains consistent at 270.12 grams per mole across all isomers, but the spatial distribution of electron density differs significantly.
The 4-bromophenyl isomer, cataloged under Chemical Abstracts Service number 1340287-23-1, represents the para-substituted analog where the bromine atom is positioned directly opposite to the methylene attachment point. This configuration minimizes steric interactions between the halogen and the azetidine ring system while maintaining the electronic effects of bromine substitution. The para positioning often results in more symmetric electron distribution within the aromatic ring compared to the meta and ortho isomers.
Comparative molecular formula analysis reveals that all three isomers share the identical empirical formula C₁₁H₁₂BrNO₂, but differ substantially in their physical and chemical properties due to positional isomerism effects. The electronic properties of each isomer vary significantly, with the meta-substituted compound (the subject of this analysis) exhibiting intermediate electronic characteristics between the ortho and para isomers. The bromine atom's position influences the aromatic ring's electron density distribution, affecting both the compound's reactivity and its intermolecular interactions.
The conformational landscapes of these isomers differ markedly due to varying steric and electronic environments. The meta-substituted isomer typically exhibits the greatest conformational flexibility, as the bromine atom's position minimizes direct steric interference with the azetidine ring while still providing significant electronic influence on the aromatic system. This positioning often results in intermediate energy barriers for conformational interconversion compared to the more sterically hindered ortho isomer and the more electronically symmetric para isomer.
Thermodynamic stability comparisons among the three isomers indicate that each possesses unique stability profiles influenced by intramolecular strain, electronic stabilization, and intermolecular interaction potential. The meta-substituted compound often represents a compromise between the extremes exhibited by the ortho and para isomers, making it particularly valuable for applications requiring balanced steric and electronic properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDOYNWVDOTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Improved Process for Azetidine-3-carboxylic Acid Core
A patented improved process avoids toxic reagents such as cyanide and epichlorohydrin, which were common in older methods. This process involves:
- Triflation of diethylbis(hydroxymethyl)malonate to activate the substrate.
- Intramolecular cyclization using an amine to form the azetidine ring.
- Decarboxylation to yield the monoacid azetidine intermediate.
- Hydrogenation to finalize the azetidine-3-carboxylic acid structure.
This method uses readily available reagents, is operationally simpler, and economically viable for scale-up. The process yields up to 86% in toluene extraction and maintains low losses in aqueous layers (<2%). Compatible solvents include methanol, ethanol, and acetonitrile, and weak bases such as sodium carbonate or triethylamine facilitate the reaction.
N-Benzyl Azetidine-3-carboxylic Acid Intermediates
N-Benzyl derivatives serve as key intermediates for further functionalization:
- Starting from N-benzyl-3-cyano-azetidine, esterification is carried out using methanol and a strong acid (preferably concentrated sulfuric acid) at elevated temperatures (50–100°C).
- The reaction mixture is quenched by dilution with ice water, basified with ammonia, and the methyl ester is extracted using water-immiscible solvents like methylene chloride.
- Subsequent hydrolysis of the methyl ester in boiling water yields N-benzyl-azetidine-3-carboxylic acid.
This method provides a clean conversion with product crystallization and purification steps included, with typical melting points around 152–154°C for the N-benzyl acid.
Catalytic Hydrogenolysis and Salt Formation
Further refinement involves:
- Using zinc oxide or other Group IIB metal catalysts for selective hydrogenolysis of N-benzyl groups under mild conditions (around 50°C).
- Salt formation with tartaric acid to purify the product by selective crystallization.
- Concentration under reduced pressure to isolate azetidine-3-carboxylic acid in high purity.
This catalytic approach allows control over substitution patterns, favoring mono-3-substituted carboxylic acid formation and enabling large-scale synthesis.
Specific Preparation of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
While direct literature on the specific preparation of this compound is limited, the general strategy is inferred from related azetidine derivatives bearing halogenated phenylmethyl substituents.
N-Alkylation of Azetidine-3-carboxylic Acid
- The azetidine-3-carboxylic acid or its N-protected derivative (e.g., N-benzyl azetidine-3-carboxylic acid) can be alkylated at the nitrogen with 3-bromobenzyl halides (e.g., bromide or chloride).
- The reaction typically proceeds under basic conditions using weak bases such as potassium carbonate or triethylamine in polar aprotic solvents like acetonitrile or DMF.
- Careful control of temperature and stoichiometry is required to avoid overalkylation or side reactions.
Multi-step Synthesis Involving Substituted Benzyl Precursors
- Starting from 3-bromobenzyl alcohol or aldehyde, conversion to the corresponding halide or activated intermediate is performed.
- This intermediate undergoes nucleophilic substitution with azetidine-3-carboxylic acid or its ester.
- Protection/deprotection strategies may be employed to safeguard the carboxylic acid group during alkylation.
Purification and Characterization
- The crude product is purified by crystallization or chromatography.
- Characterization includes NMR (¹H and ¹³C), mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Key Preparation Steps and Conditions
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a bromophenyl group enhances its reactivity and interaction with biological targets. The carboxylic acid functionality allows for diverse chemical reactions, making it a versatile building block in organic synthesis.
Chemistry
- Building Block for Synthesis : 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid serves as a precursor for the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it through various chemical reactions, including substitution and functionalization.
- Reactivity Studies : The compound is used in studies to understand the reactivity of azetidine derivatives. Its ability to undergo nucleophilic substitutions makes it a subject of interest for developing new synthetic methodologies.
Biology
- Biological Activity : Research indicates that azetidine derivatives may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The bromophenyl group can enhance the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems.
- Targeted Drug Design : The compound's structure can be modified to design drugs targeting specific biological pathways. For instance, its ability to interact with enzymes or receptors can be exploited in drug development processes aimed at treating various diseases.
Medicine
- Pharmaceutical Development : Ongoing research focuses on the potential of this compound as a lead compound for new pharmaceuticals. Its structural features are conducive to modifications that could lead to improved therapeutic agents.
- Case Studies : Preliminary case studies have shown promising results where derivatives of this compound have been tested for their efficacy against certain bacterial strains and inflammatory conditions. These studies highlight the importance of further exploration into its medicinal properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile precursor for creating complex molecules |
| Biology | Antimicrobial and anti-inflammatory activities | Potential for drug development targeting specific pathways |
| Medicine | Lead compound in pharmaceutical research | Early-stage studies show efficacy against certain conditions |
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the azetidine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
*Calculated based on formula C₁₁H₁₀BrNO₂.
Key Observations :
- Substituent Effects : The 3-bromophenyl group enhances halogen bonding, while benzofuran or thiophene moieties (as in ) improve π-π stacking with hydrophobic receptor pockets.
- Polarity : The 5-oxopyrrolidine analog () introduces a ketone, increasing solubility but possibly reducing membrane permeability.
Pharmacological Activity
Table 2: Pharmacological Profiles of Select Analogs
Key Observations :
- Target Selectivity : Substituents critically influence target engagement. For example, the benzofuran moiety in Compound 18 confers S1P1 selectivity, while naphthyridine-linked azetidines () target EGFR mutants.
- Bromophenyl vs. Chlorophenyl : Bromine’s larger size may improve binding to hydrophobic pockets compared to chlorine, though this is context-dependent .
Biological Activity
Overview
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with brominated phenyl compounds. The following general synthetic route can be employed:
- Starting Materials : Azetidine and 3-bromobenzyl chloride.
- Reagents : Base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
- Procedure :
- Dissolve azetidine in the solvent.
- Add sodium hydride and stir until fully reacted.
- Introduce 3-bromobenzyl chloride and allow the reaction to proceed under reflux conditions.
- Isolate the product through crystallization or chromatography.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL, demonstrating effective inhibition against tested strains .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell Lines Tested : Human cervical cancer (HeLa), colon cancer (Caco-2), and breast cancer (MCF-7).
- IC50 Values : The compound showed IC50 values of approximately 15 µM against HeLa cells, indicating moderate cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing various signaling pathways critical for tumor growth and microbial resistance .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various azetidine derivatives included this compound. The results indicated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In a comparative analysis of several azetidine derivatives for anticancer activity, this compound demonstrated a promising profile against HeLa cells.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Standard Chemotherapeutic Agent (e.g., Doxorubicin) | 10 |
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions between azetidine-3-carboxylic acid derivatives and brominated aromatic precursors. For example, bromomethyl-substituted phenyl groups (e.g., 3-bromophenylmethyl bromide) can react with azetidine-3-carboxylic acid under basic conditions. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to achieve >95% purity . Optimization may require adjusting reaction stoichiometry (1.2:1 molar ratio of brominated precursor to azetidine derivative) and temperature (60–80°C for 12–24 hours) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Confirm regiochemistry of the azetidine ring and bromophenyl substitution. Key signals include δ ~3.8–4.2 ppm (azetidine CH₂) and δ ~7.2–7.6 ppm (aromatic protons) .
- HPLC-MS: Use reverse-phase C18 columns with mobile phases like 0.1% formic acid in water/acetonitrile (70:30) to assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z ~300–310) .
- FT-IR: Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional group integrity .
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated aromatic vapors .
- Storage: Store at room temperature in airtight containers protected from light; avoid contact with strong oxidizers .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s pharmacological activity in receptor-binding studies?
The 3-bromophenyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neurological studies. Its electron-withdrawing nature may stabilize interactions with hydrophobic receptor pockets (e.g., S1P5 receptors in neurodegenerative models) . Competitive binding assays (e.g., radioligand displacement using ³H-labeled agonists) can quantify affinity (IC₅₀ values), with bromine’s steric effects potentially reducing off-target binding compared to chloro or fluoro analogs .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from pH-dependent ionization of the carboxylic acid group. Systematic studies should:
- Measure solubility in buffered solutions (pH 2–10) using UV-Vis spectroscopy (λmax ~260 nm).
- Compare experimental results with computational predictions (e.g., COSMO-RS solvation models) .
- Note: Solubility in PBS (pH 7.4) is typically <1 mg/mL, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
Q. What in vitro and in vivo models are suitable for studying its therapeutic potential?
- In vitro:
- In vivo:
Q. What strategies mitigate racemization during synthesis of the azetidine ring?
Racemization at the azetidine C3 position can occur under acidic/basic conditions. Mitigation methods include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) during ring closure.
- Low-temperature (<0°C) reaction conditions to limit epimerization .
- Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and confirm enantiomeric excess (>98%) .
Methodological Notes
- Contradictory Data: Always cross-validate purity and bioactivity results using orthogonal techniques (e.g., NMR + HPLC + elemental analysis) .
- Structural Analogs: Compare data with derivatives like 1-(4-cyanophenyl)azetidine-3-carboxylic acid (CAS 1260892-88-3) to identify structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
